

Technical Guide: Physicochemical Characteristics of 1-(4-Amino-2,6-dimethylphenyl)ethanone

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Compound of Interest

Compound Name: 1-(4-Amino-2,6-dimethylphenyl)ethanone

Cat. No.: B599619

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Amino-2,6-dimethylphenyl)ethanone is an aromatic ketone with potential applications in chemical synthesis and as a scaffold in drug discovery. Its structure, featuring an aniline ring substituted with a ketone and two methyl groups, suggests a versatile chemical profile for further derivatization and exploration of its biological activities. This technical guide provides a summary of its known physicochemical properties, a detailed synthetic protocol, and an overview of the current landscape of its biological evaluation.

Physicochemical Characteristics

A comprehensive profile of the physicochemical properties of **1-(4-Amino-2,6-dimethylphenyl)ethanone** is crucial for its application in research and development. The following table summarizes the available data. It is important to note that while some properties have been computationally predicted, experimental data for several key characteristics remain to be reported in the literature.

Property	Value	Source
Molecular Formula	$C_{10}H_{13}NO$	
Molecular Weight	163.22 g/mol	[1]
CAS Number	83759-88-0	
Appearance	Not explicitly reported	
Melting Point	Not explicitly reported	
Boiling Point	Not explicitly reported	
Solubility	Not explicitly reported	
pKa	Not explicitly reported	
LogP (calculated)	2.08824	
Hydrogen Bond Donors	1	
Hydrogen Bond Acceptors	2	

Experimental Protocols

Synthesis of 1-(4-Amino-2,6-dimethylphenyl)ethanone

A documented method for the synthesis of **1-(4-Amino-2,6-dimethylphenyl)ethanone** involves the reduction of a nitro precursor. The following is a representative experimental protocol:

Materials:

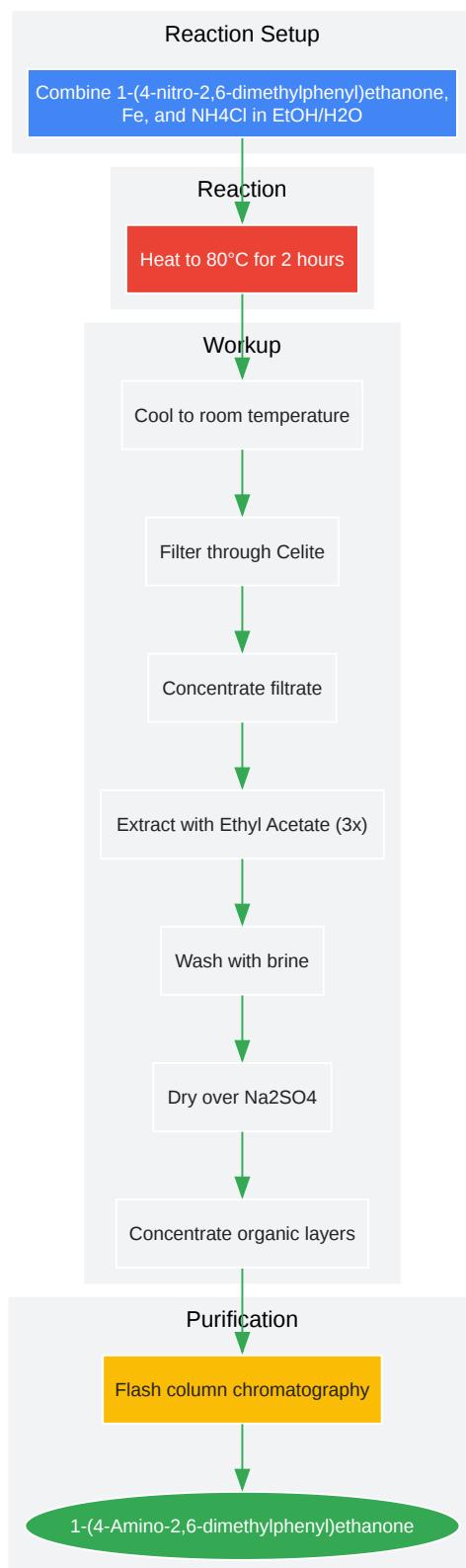
- 1-(4-Nitro-2,6-dimethylphenyl)ethanone
- Iron powder (Fe)
- Ammonium chloride (NH_4Cl)
- Ethanol (EtOH)
- Water (H_2O)

- Ethyl acetate (EtOAc)
- Brine

Procedure:

- A mixture of 1-(4-nitro-2,6-dimethylphenyl)ethanone (1 equivalent), iron powder (5 equivalents), and ammonium chloride (5 equivalents) is prepared in a 4:1 mixture of ethanol and water.
- The reaction mixture is heated to 80°C and stirred for 2 hours.
- Upon completion of the reaction, the mixture is cooled to room temperature.
- The reaction mixture is then filtered through a pad of Celite to remove the iron salts.
- The filtrate is concentrated under reduced pressure to remove the ethanol.
- The resulting aqueous residue is extracted three times with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na_2SO_4), and filtered.
- The solvent is removed under reduced pressure to yield the crude product.
- The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of 0% to 50% ethyl acetate in petroleum ether, to afford **1-(4-amino-2,6-dimethylphenyl)ethanone**.

Logical Workflow for the Synthesis of **1-(4-Amino-2,6-dimethylphenyl)ethanone**

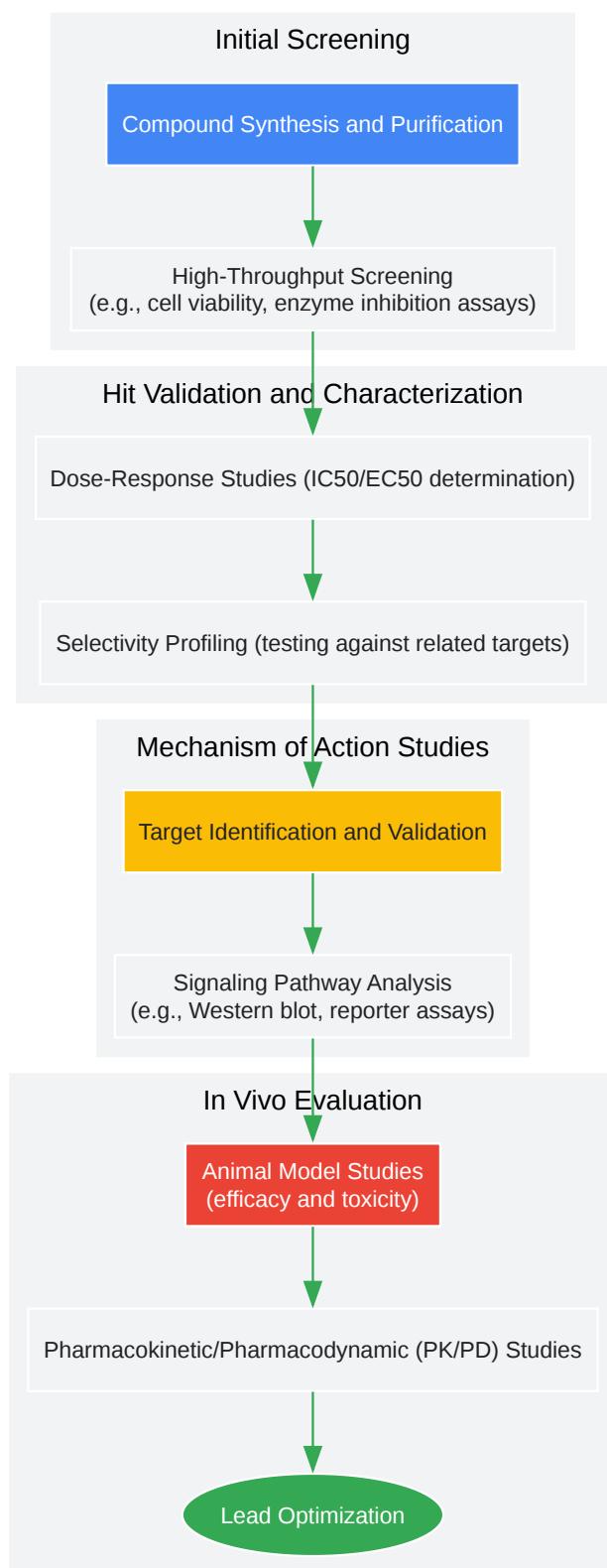
[Click to download full resolution via product page](#)**Synthetic workflow for 1-(4-Amino-2,6-dimethylphenyl)ethanone.**

Biological Activity and Signaling Pathways

As of the date of this guide, there is a notable absence of published research detailing the specific biological activities or the mechanism of action of **1-(4-Amino-2,6-dimethylphenyl)ethanone**. While the broader class of substituted acetophenones and aminophenyl ethanone derivatives has been investigated for various pharmacological properties, including antimicrobial and antiproliferative activities, no dedicated studies on this particular compound were identified.

Derivatives of similar aminophenyl ethanones have been explored as potential inhibitors of various enzymes and as ligands for receptors. However, without experimental data on **1-(4-Amino-2,6-dimethylphenyl)ethanone**, any discussion of its potential involvement in signaling pathways would be purely speculative.

The workflow for a typical preliminary biological evaluation of a novel compound like **1-(4-Amino-2,6-dimethylphenyl)ethanone** is outlined below.



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Generalized workflow for biological evaluation of a novel compound.

Conclusion and Future Directions

1-(4-Amino-2,6-dimethylphenyl)ethanone represents a chemical entity with potential for further investigation in medicinal chemistry and materials science. This guide has consolidated the currently available physicochemical data and a detailed synthetic protocol. The significant gap in the understanding of its biological properties presents a clear opportunity for future research. Elucidating the biological activity profile and the mechanism of action of this compound and its derivatives could unveil novel therapeutic agents or research tools. Future studies should focus on comprehensive screening to identify any significant biological effects, followed by in-depth mechanistic studies to understand its interactions with biological systems.

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References

- 1. chemscene.com [chemscene.com]
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